SAMARIUM ACETATE HYDRATE/ 99.9per cent

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Samarium acetate hydrate is a chemical compound utilized in various fields such as catalysts, lasers, metal alloys, and even in nuclear reactors due to its ability to absorb neutrons. It's also employed in medical applications, specifically in the form of radioactive 153 Sm for producing radiopharmaceuticals. The preparation of pure samarium acetate involves a process starting from rare earth carbonates derived from the chemical treatment of monazite. Through ion exchange chromatography using a strong cationic resin and fractionating rare earth elements (REE), pure Sm2O3 is obtained and subsequently converted into samarium acetate (Pedreira Filho & Queiroz, 2021).

Synthesis Analysis

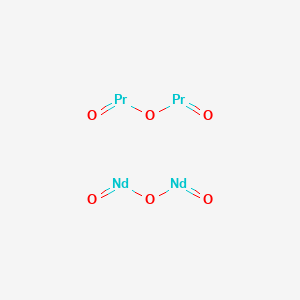

Samarium acetate is synthesized from samarium oxide, which is initially obtained through the fractionation of rare earth elements. The oxide is dissolved in acetic acid to produce samarium acetate, with the stoichiometric formula being Sm(CH3COO)3·4H2O. This highlights the compound's composition and indicates the presence of water molecules, making it a hydrate (Pedreira Filho & Queiroz, 2021).

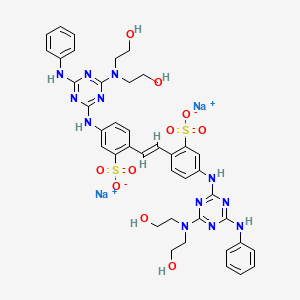

Molecular Structure Analysis

The molecular structure of samarium acetate hydrate, as inferred from its synthesis, involves samarium ions coordinated by acetate groups and water molecules. This coordination results in a complex structure, characteristic of lanthanide acetates, where samarium is central to the acetate and water ligands, forming a hydrated complex. However, detailed structural analysis through techniques such as X-ray crystallography would provide more precise information on its geometry.

Chemical Reactions and Properties

Samarium compounds, including samarium acetate, participate in various chemical reactions, especially as reducing agents or in the absorption of neutrons in nuclear reactors. Samarium's unique properties contribute to its versatility in reactions, including redox chemistry where it forms complexes with different ligands. For example, the reduction of dinitrogen by a samarium complex supported by a calix[4]arene ligand showcases its ability to engage in complex chemical reactions (Guillemot et al., 2007).

Aplicaciones Científicas De Investigación

-

Glass Manufacturing

-

Phosphors

-

Lasers

-

Thermoelectric Devices

-

Catalyst and Chemical Reagent

-

Samarium-Cobalt Magnets

-

Small Motors

-

Headphones

-

High-end Magnetic Pickups for Guitars and Related Musical Instruments

Safety And Hazards

Samarium (III) acetate hydrate may cause immediate or delayed severe eye irritation. Skin contact may produce irritation or contact dermatitis . Inhalation of dust or particulates may irritate the respiratory tract . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid dust formation .

Direcciones Futuras

Samarium and its compounds, including Samarium (III) acetate hydrate, have specialized uses in glass, phosphors, lasers, and thermoelectric devices . One of the most important applications of Samarium is in Samarium-Cobalt magnets . These applications suggest potential future directions for the use of Samarium (III) acetate hydrate in these and possibly other technological areas.

Propiedades

Número CAS |

17829-86-6 |

|---|---|

Nombre del producto |

SAMARIUM ACETATE HYDRATE/ 99.9per cent |

Fórmula molecular |

C6H11O7Sm |

Peso molecular |

345.50734 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)